molecular formula C15H13NO3S2 B2574962 N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide CAS No. 1421458-77-6

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2574962
CAS No.: 1421458-77-6
M. Wt: 319.39
InChI Key: QDRHKSNXVXSUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound featuring a furan ring, two thiophene rings, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings and functional groups makes it a versatile molecule for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide typically begins with commercially available thiophene and furan derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its multiple heteroatoms.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in studying biological pathways and interactions.

Industry

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Corrosion Inhibitors: The thiophene rings contribute to its effectiveness as a corrosion inhibitor.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with various molecular targets, such as enzymes or receptors. The thiophene and furan rings can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the furan ring and additional thiophene ring.

    Furan-2-carboxamide: Lacks the thiophene rings.

    N-(thiophen-2-ylmethyl)furan-2-carboxamide: Lacks the hydroxyl group and additional thiophene ring.

Uniqueness

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential applications. The presence of both thiophene and furan rings, along with a hydroxyl group, allows for diverse chemical modifications and interactions.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c17-14(12-4-2-8-20-12)13-6-5-10(21-13)9-16-15(18)11-3-1-7-19-11/h1-8,14,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRHKSNXVXSUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.